ethyl 2-({[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-{2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a combination of pyridine, triazole, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the key intermediate, which involves the formation of the triazole ring through a cyclization reaction. This intermediate is then coupled with a benzothiophene derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, leading to a variety of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Ethyl 2-{2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 2-{2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- **Ethyl 2-{2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 2-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 5-(Pyridin-2-yl)-2H-1,2,4-triazole derivatives
Uniqueness
The uniqueness of ethyl 2-{2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H21N5O3S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H21N5O3S/c1-2-28-20(27)17-12-7-3-4-9-14(12)29-19(17)23-16(26)11-15-22-18(25-24-15)13-8-5-6-10-21-13/h5-6,8,10H,2-4,7,9,11H2,1H3,(H,23,26)(H,22,24,25) |
InChI Key |
OVTHRZVEVCOZLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=NC(=NN3)C4=CC=CC=N4 |
Origin of Product |
United States |
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